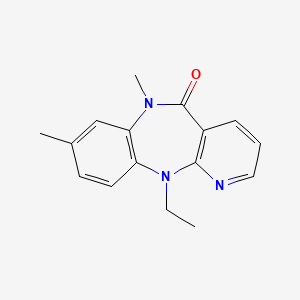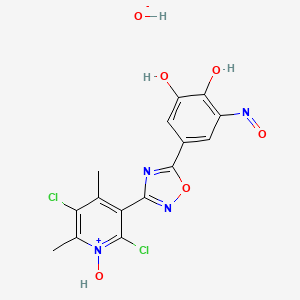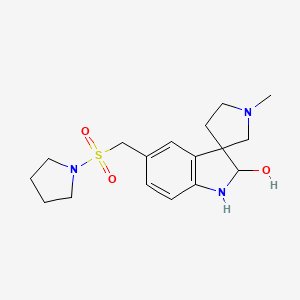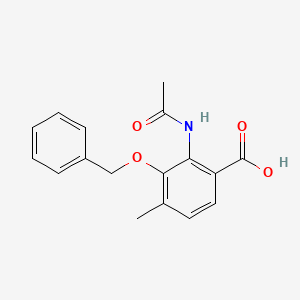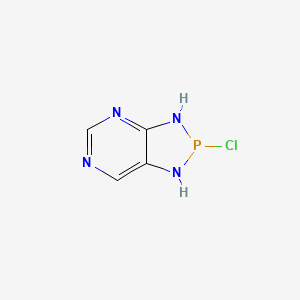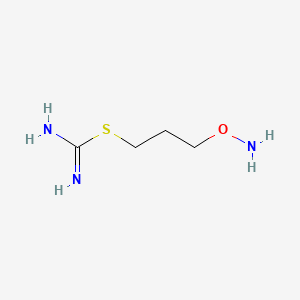
Tris(3,4-dibromo-2-butyl)phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,4-dibromo-2-butyl)phosphate is an organophosphorus compound with the molecular formula C12H21Br6O4P. It is known for its flame-retardant properties and is used in various industrial applications. The compound is characterized by the presence of three 3,4-dibromo-2-butyl groups attached to a phosphate group, making it highly effective in inhibiting combustion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,4-dibromo-2-butyl)phosphate typically involves the bromination of butyl groups followed by phosphorylation. The general synthetic route includes:
Bromination: The butyl groups are brominated using bromine in the presence of a suitable solvent, such as carbon tetrachloride, at low temperatures.
Phosphorylation: The brominated butyl groups are then reacted with phosphorus oxychloride in the presence of a base, such as pyridine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure consistent bromination of butyl groups.
Large-Scale Phosphorylation: Employing large reactors and optimized conditions to maximize yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(3,4-dibromo-2-butyl)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphite or phosphine compounds.
Substitution: Formation of hydroxyl or amino derivatives of the original compound.
Applications De Recherche Scientifique
Tris(3,4-dibromo-2-butyl)phosphate has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mécanisme D'action
The flame-retardant properties of Tris(3,4-dibromo-2-butyl)phosphate are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the material’s surface, further preventing combustion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4-dibromo-phenyl) phosphate: Another flame retardant with similar brominated groups but attached to a phenyl ring.
Tris(2,3-dibromo-propyl) phosphate: A related compound with brominated propyl groups.
Uniqueness
Tris(3,4-dibromo-2-butyl)phosphate is unique due to its specific butyl group configuration, which provides distinct flame-retardant properties compared to other brominated phosphate compounds. Its effectiveness in forming a char layer and releasing bromine radicals makes it particularly valuable in applications requiring high fire resistance.
Propriétés
Numéro CAS |
111712-45-9 |
|---|---|
Formule moléculaire |
C12H21Br6O4P |
Poids moléculaire |
739.7 g/mol |
Nom IUPAC |
tris(3,4-dibromobutan-2-yl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c1-7(10(16)4-13)20-23(19,21-8(2)11(17)5-14)22-9(3)12(18)6-15/h7-12H,4-6H2,1-3H3 |
Clé InChI |
ICCFTYGDDNSVOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CBr)Br)OP(=O)(OC(C)C(CBr)Br)OC(C)C(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


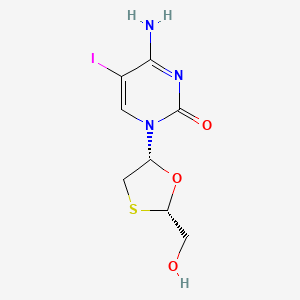
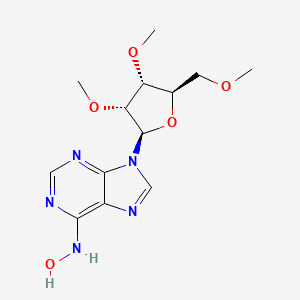

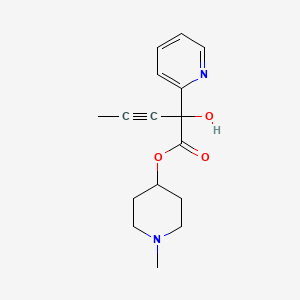
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)


